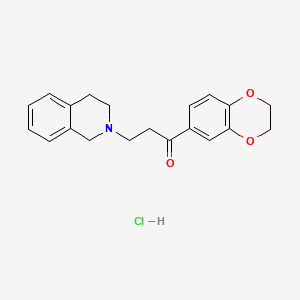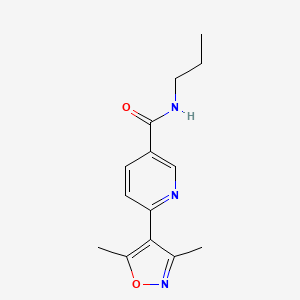
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as MPEDA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various biological processes.
作用机制
The mechanism of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the biological processes mentioned above. For example, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has also been reported to inhibit the activity of cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of immune responses. These effects are believed to be mediated by the inhibition of various enzymes and signaling pathways, as mentioned above.
实验室实验的优点和局限性
One of the advantages of using N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide in lab experiments is its potent activity against cancer cells and Gram-negative bacteria. This makes it a promising candidate for the development of new cancer therapies and antimicrobial agents. However, one of the limitations of using N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide is its potential toxicity, which needs to be further evaluated in preclinical studies.
未来方向
There are several future directions for the research on N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide. One direction is the development of new cancer therapies and antimicrobial agents based on N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide. Another direction is the evaluation of the potential toxicity of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide in preclinical studies. Additionally, the mechanism of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide needs to be further elucidated to fully understand its biological effects. Finally, the development of new synthesis methods for N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide could improve its yield and purity.
合成方法
The synthesis of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide involves the reaction of 4-methylbenzylamine with 4-pyridinylmethylamine in the presence of ethyl chloroformate and triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide. This method has been reported to have a yield of up to 80%.
科学研究应用
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been studied for its potential applications in various biological processes, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been reported to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been found to have potent activity against Gram-negative bacteria.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-2-4-13(5-3-12)10-18-15(20)16(21)19-11-14-6-8-17-9-7-14/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDFECSAKDHVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-Methylphenyl)methyl]-N-[(pyridin-4-YL)methyl]ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5109800.png)
![ethyl 3-(3-chlorobenzyl)-1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5109806.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5109807.png)
![1-(4-fluorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109812.png)
![3-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5109816.png)
![2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109826.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109848.png)


![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5109887.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide](/img/structure/B5109890.png)
